molecular formula C16H24N2O5 B1424926 Z-D-Dap(boc)-OL CAS No. 412015-69-1

Z-D-Dap(boc)-OL

Cat. No.: B1424926
CAS No.: 412015-69-1
M. Wt: 324.37 g/mol
InChI Key: ZRYGVUNFLKWGQH-CYBMUJFWSA-N
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Description

Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid: , commonly referred to as Z-D-Dap(boc)-OL, is a derivative of diaminopropionic acid. This compound is characterized by the presence of a benzyloxycarbonyl (Z) group and a tert-butyloxycarbonyl (Boc) group, which are protective groups used in peptide synthesis. The compound is typically found as a white to off-white powder or crystalline powder .

Scientific Research Applications

Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid involves the protection of the amino groups of diaminopropionic acid. The Z group is introduced to protect the alpha amino group, while the Boc group protects the beta amino group. The reaction typically involves the use of reagents such as benzyloxycarbonyl chloride and di-tert-butyl dicarbonate under basic conditions .

Industrial Production Methods: Industrial production of Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid primarily involves its role as a protected amino acid derivative. The protective groups (Z and Boc) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Upon deprotection, the free diaminopropionic acid can interact with molecular targets such as enzymes or receptors, facilitating biochemical studies and drug development .

Comparison with Similar Compounds

    Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid: The L-isomer of the compound.

    Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid: Another protected form with a fluorenylmethyloxycarbonyl (Fmoc) group instead of the Z group.

Uniqueness: Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid is unique due to its specific protective groups, which provide stability and selectivity in peptide synthesis. The combination of Z and Boc groups allows for sequential deprotection and precise control over the synthesis process .

Properties

IUPAC Name

benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYGVUNFLKWGQH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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